![molecular formula C₃H₆DNO₃ B1142210 S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid CAS No. 136743-39-0](/img/no-structure.png)

S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

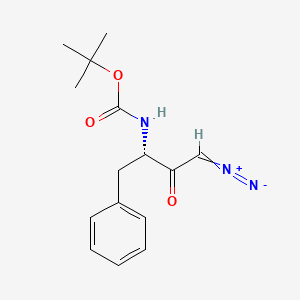

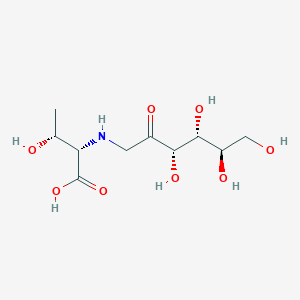

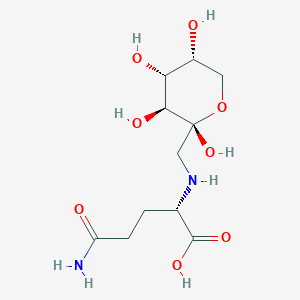

"S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid" is a compound that can be associated with a broad range of amino acids and their derivatives, which are crucial in the synthesis and study of peptides, as well as in the development of various pharmaceutical agents. The research and development of such compounds often involve extensive synthesis methodologies, structural characterizations, and analyses of their chemical and physical properties.

Synthesis Analysis

The synthesis of amino acid derivatives often involves complex reactions that aim to introduce specific functional groups, ensuring the desired stereochemistry. For example, the diorganotin(IV) compounds derived from hydroxy-amino propanoate ligands have been synthesized, showcasing methodologies relevant to producing structurally complex derivatives from simple amino acid precursors (Baul et al., 2013).

Molecular Structure Analysis

The molecular structure of amino acid derivatives is crucial in determining their reactivity and interaction with biological systems. Studies often employ techniques like NMR, IR spectroscopy, and X-ray diffraction to elucidate these structures, providing insight into the arrangement of atoms and the stereochemistry of the compound (Baul et al., 2013).

Applications De Recherche Scientifique

Ninhydrin Reaction Applications

The reaction of ninhydrin with primary amino groups, forming Ruhemann's purple (RP), has been extensively applied across various scientific disciplines. This reaction facilitates the detection, isolation, and analysis of amino acids, peptides, and proteins within agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences. The versatility of this reaction, due to its formation of a soluble chromophore by all reacting primary amines, underscores its broad applicability in analytical chemistry and biochemistry for the study of structurally diverse compounds (Friedman, 2004).

Hydroxy Acids in Cosmetic and Therapeutic Formulations

Hydroxy acids (HAs), which include α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, have found significant applications in cosmetic and therapeutic formulations for treating skin conditions such as photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The review emphasizes the safety evaluation of these compounds, especially regarding their prolonged use on sun-exposed skin, and discusses their biological mechanisms of action which remain to be fully elucidated (Kornhauser, Coelho, & Hearing, 2010).

Enzymatic Hydrolysis of Proteins

The degree of hydrolysis (DH) of protein hydrolysates, indicative of the proportion of cleaved peptide bonds, is crucial for determining their bioactivity, including antioxidant properties. Various methods exist for determining DH, each with its specific applications and limitations, highlighting the need for standardized approaches for accurate interstudy comparisons (Rutherfurd, 2010).

Biosensors for D-Amino Acids

Biosensors for detecting D-amino acids have emerged as a crucial tool in safety and quality assessments of foods, human health, and neurological research. These biosensors offer rapid, selective determination, crucial for understanding the neurological roles of D-amino acids, with potential applications in developing implantable devices and surface-scanning biosensors (Rosini, D’Antona, & Pollegioni, 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-aspartic acid", "Ethyl chloroformate", "Sodium azide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-aspartic acid with ethyl chloroformate in the presence of sodium hydroxide to form ethyl N-(carboethoxy)aspartate.", "Step 2: Conversion of the ethyl ester group to an azide group using sodium azide in methanol.", "Step 3: Reduction of the azide group to an amine group using sodium borohydride in methanol.", "Step 4: Deprotection of the carboethoxy group using hydrochloric acid to form S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid.", "Step 5: Purification of the product using recrystallization or column chromatography." ] } | |

Numéro CAS |

136743-39-0 |

Nom du produit |

S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid |

Formule moléculaire |

C₃H₆DNO₃ |

Poids moléculaire |

106.1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R)-3,4,6-Triacetyloxy-5-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1142132.png)

![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)

![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)